Cas no 10066-18-9 (N-benzyl-4-chloro-2-nitroaniline)
N-benzyl-4-chloro-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, N-(4-chloro-2-nitrophenyl)-
- N-benzyl-4-chloro-2-nitroaniline
- DTXSID00386114
- SCHEMBL2465858
- EN300-236030
- F9995-0228
- STK498390
- AKOS000560083
- VU0549322-1
- 8F-306S
- 10066-18-9
- MFCD01051337
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- MDL: MFCD01051337
- Inchi: 1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
- InChI Key: LTSBSRAZIKXNMH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 262.05103
- Monoisotopic Mass: 262.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 55.17
- LogP: 4.45650
N-benzyl-4-chloro-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125403-25mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B125403-50mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B125403-250mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 250mg |
$ 340.00 | 2022-06-07 | ||
| A2B Chem LLC | AA03176-1mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AA03176-5mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AA03176-10mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AA03176-500mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 500mg |
$302.00 | 2024-04-20 | |
| A2B Chem LLC | AA03176-1g |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 1g |
$459.00 | 2024-04-20 | |
| A2B Chem LLC | AA03176-5g |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 5g |
$1400.00 | 2024-04-20 | |
| A2B Chem LLC | AA03176-10g |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 10g |
$2497.00 | 2024-04-20 |
N-benzyl-4-chloro-2-nitroaniline Suppliers
N-benzyl-4-chloro-2-nitroaniline Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-benzyl-4-chloro-2-nitroaniline
Comprehensive Analysis of N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9): Properties, Applications, and Industry Insights
N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9) is a specialized organic compound with a molecular formula of C13H11ClN2O2. This nitroaromatic derivative has garnered significant attention in pharmaceutical intermediates, agrochemical research, and material science due to its unique structural features. The compound's benzyl-substituted aniline core combined with chloro and nitro functional groups enables diverse reactivity patterns, making it valuable for synthesizing complex molecules.
Recent trends in green chemistry have spurred interest in optimizing synthetic routes for N-benzyl-4-chloro-2-nitroaniline. Researchers are exploring catalytic methods to reduce energy consumption and waste generation during production. The compound's role in developing photoactive materials has also gained traction, particularly in organic electronics where nitroaromatics contribute to charge transport properties. Analytical techniques like HPLC and LC-MS are frequently employed to characterize this compound, addressing common queries about purity verification methods.
The thermal stability of CAS 10066-18-9 (decomposition point: 180-185°C) makes it suitable for applications requiring moderate heat resistance. Its solubility profile—soluble in polar organic solvents like DMSO and DMF but insoluble in water—is frequently searched by formulation scientists. Recent patent literature reveals innovative uses in dye intermediates and corrosion inhibitors, aligning with industry demands for multifunctional chemicals. Proper storage recommendations (ambient temperature, desiccated environment) are crucial for maintaining stability, a topic often discussed in technical forums.
From a regulatory perspective, N-benzyl-4-chloro-2-nitroaniline requires standard handling precautions for nitro compounds. The scientific community actively investigates its structure-activity relationships, particularly how the chloro-nitro substitution pattern influences biological activity. This aligns with current research hotspots in medicinal chemistry where such scaffolds appear in kinase inhibitors. Environmental fate studies indicate moderate persistence, prompting development of biodegradable analogues—a key focus area in sustainable chemistry initiatives.
Supply chain data shows growing demand for high-purity 10066-18-9 (>98%) from specialty chemical manufacturers. The compound's crystallographic properties (monoclinic crystal system) interest materials scientists developing organic semiconductors. Analytical challenges like distinguishing positional isomers are frequently addressed through advanced spectroscopic techniques (2D NMR, FTIR). Industry reports highlight its emerging role in photoresist formulations for microelectronics fabrication.
Future research directions may explore the compound's potential in catalysis as a ligand precursor or in energy storage systems. The electrochemical behavior of the nitro group remains an active investigation area, with implications for sensor development. As synthetic methodologies evolve, particularly flow chemistry approaches, production scalability of N-benzyl-4-chloro-2-nitroaniline may improve significantly. These developments respond to market needs for efficient, cost-effective specialty chemicals with precise functionality.
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